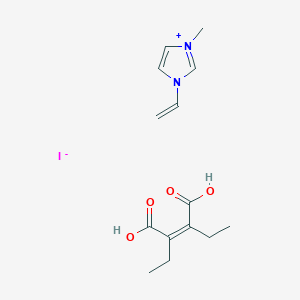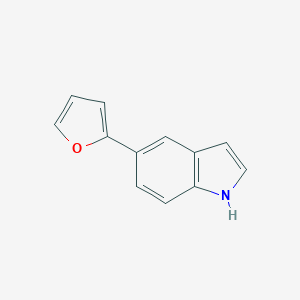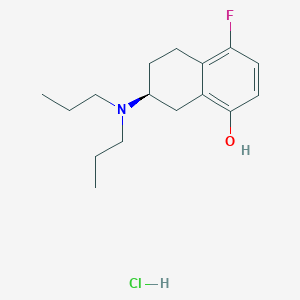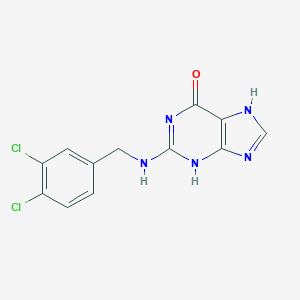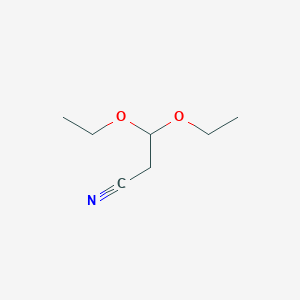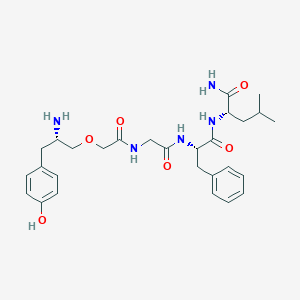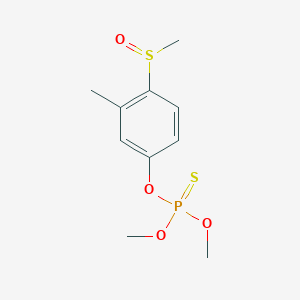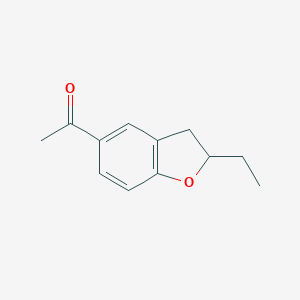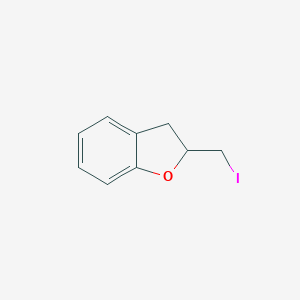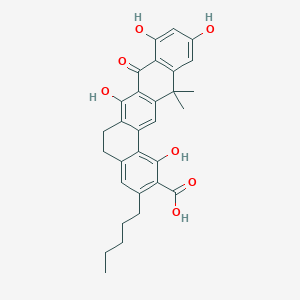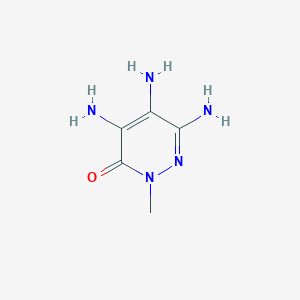
4,5,6-Triamino-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Triamino-2-methylpyridazin-3(2H)-one, also known as TAP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAP is a derivative of pyridazine, which is a six-membered heterocyclic ring containing two nitrogen atoms and four carbon atoms. TAP has three amino groups attached to the pyridazine ring, making it a triamino compound.
Mecanismo De Acción
The mechanism of action of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one varies depending on its application. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been shown to inhibit the replication of viruses by interfering with their viral DNA synthesis. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one inhibits the growth of weeds and fungi by disrupting their metabolic pathways, specifically by inhibiting the activity of the enzyme dihydrofolate reductase.
Efectos Bioquímicos Y Fisiológicos
4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to have both biochemical and physiological effects. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to induce apoptosis in cancer cells and inhibit the replication of viruses. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to inhibit the growth of weeds and fungi. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. However, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been found to have toxic effects on some organisms, such as fish and bacteria, which may limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4,5,6-Triamino-2-methylpyridazin-3(2H)-one in lab experiments include its low cost, ease of synthesis, and potential applications in various fields. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been found to be stable under a wide range of conditions, making it suitable for use in different experimental setups. However, the limitations of using 4,5,6-Triamino-2-methylpyridazin-3(2H)-one in lab experiments include its potential toxicity to some organisms and the need for further studies to determine its safety and efficacy in different applications.
Direcciones Futuras
There are several future directions for research on 4,5,6-Triamino-2-methylpyridazin-3(2H)-one. In medicine, further studies are needed to determine the optimal dosage and administration of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one for different types of cancer and viral infections. In agriculture, further studies are needed to determine the efficacy and safety of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one as a herbicide and fungicide. In materials science, further studies are needed to explore the potential applications of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one as a fluorescent probe and as a precursor for the synthesis of other compounds. Overall, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has significant potential for various applications, and further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
The synthesis of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one involves the reaction of 2-methylpyridazine-3-carboxylic acid with hydrazine hydrate in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, which is then oxidized to form 4,5,6-Triamino-2-methylpyridazin-3(2H)-one. The yield of 4,5,6-Triamino-2-methylpyridazin-3(2H)-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Aplicaciones Científicas De Investigación
4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In agriculture, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied for its potential use as a herbicide and fungicide. It has been found to inhibit the growth of weeds and fungi by disrupting their metabolic pathways. In materials science, 4,5,6-Triamino-2-methylpyridazin-3(2H)-one has been studied for its potential use as a fluorescent probe and as a precursor for the synthesis of other compounds.
Propiedades
Número CAS |
132635-22-4 |
|---|---|
Nombre del producto |
4,5,6-Triamino-2-methylpyridazin-3(2H)-one |
Fórmula molecular |
C5H9N5O |
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
4,5,6-triamino-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H9N5O/c1-10-5(11)3(7)2(6)4(8)9-10/h6-7H2,1H3,(H2,8,9) |
Clave InChI |
OZCUNFVCMWOEDG-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C(=N1)N)N)N |
SMILES canónico |
CN1C(=O)C(=C(C(=N1)N)N)N |
Sinónimos |
3(2H)-Pyridazinone, 4,5,6-triamino-2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



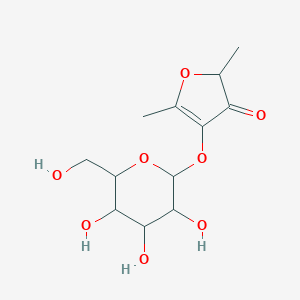
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
